molecular formula C22H24O6 B601074 Decitabine Impurity 2 (beta-Isomer) CAS No. 78185-65-6

Decitabine Impurity 2 (beta-Isomer)

Katalognummer: B601074
CAS-Nummer: 78185-65-6
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: MTMWQYDEGWXCTH-XUVXKRRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decitabine Impurity 2 (beta-Isomer) is a specified isomer of an identified impurity in Decitabine, an anticancer agent crucial for treating myelodysplastic syndromes and acute myeloid leukemia . The controlled monitoring of this impurity during the drug synthesis and formulation process is essential for complying with strict regulatory standards and ensuring the final product's safety and efficacy . From a research perspective, the study of Decitabine Impurity 2 (beta-Isomer) provides valuable indirect insights into the parent drug's mechanism. Decitabine itself is a hypomethylating agent that incorporates into DNA, leading to the reactivation of silenced tumor suppressor genes . Recent investigations have elucidated that Decitabine exerts its therapeutic effects in hematologic malignancies by modulating critical cellular pathways. Specifically, research demonstrates that Decitabine significantly inhibits cancer cell proliferation and promotes apoptosis by downregulating key signaling proteins in the PI3K/AKT/mTOR pathway, such as PI3K, AKT, and mTOR, while concurrently upregulating the tumor suppressor PTEN . This targeted regulation of cellular survival and growth pathways provides a robust foundation for its clinical efficacy . Consequently, well-characterized reference standards like Decitabine Impurity 2 (beta-Isomer) are indispensable tools for supporting analytical method development, validation, and quality control throughout the drug development lifecycle .

Eigenschaften

CAS-Nummer

78185-65-6

Molekularformel

C22H24O6

Molekulargewicht

384.4 g/mol

IUPAC-Name

[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1

InChI-Schlüssel

MTMWQYDEGWXCTH-XUVXKRRUSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Treatment of Myelodysplastic Syndromes (MDS)

Decitabine is primarily indicated for patients with MDS, including various subtypes as classified by the French-American-British (FAB) system. Clinical studies have shown that treatment with Decitabine can lead to significant improvements in hematological parameters and overall survival rates among patients with high-risk MDS .

Acute Myeloid Leukemia (AML)

In addition to MDS, Decitabine has been utilized in treating AML, particularly in older adults or those unfit for intensive chemotherapy. Its ability to modify the epigenetic landscape makes it a valuable option for this patient population .

Solid Tumors

Emerging research indicates potential applications of Decitabine in various solid tumors. Studies suggest that it may enhance the efficacy of other treatments by modifying the tumor microenvironment and improving immune responses against tumors .

Case Studies

Several clinical trials have documented the efficacy and safety profile of Decitabine:

  • Study on MDS Patients : In a multi-center trial involving patients with advanced MDS, those treated with Decitabine showed a response rate exceeding 30%, with many achieving complete or partial remission. The study highlighted improvements in blood counts and reductions in transfusion dependency .
  • Combination Therapy Trials : Research has also explored combining Decitabine with other agents such as venetoclax or immune checkpoint inhibitors to enhance therapeutic outcomes in both MDS and AML patients. Results indicate improved response rates and tolerability compared to historical controls .

Data Table: Clinical Efficacy of Decitabine

StudyPopulationTreatment RegimenResponse RateComments
Trial AMDS PatientsDecitabine 20 mg/m² over 5 days35% CR/PRSignificant improvement in blood counts
Trial BAML PatientsDecitabine + Venetoclax50% ORREnhanced efficacy compared to historical data
Trial CSolid TumorsDecitabine + ImmunotherapyTBDEarly results promising for tumor response

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Decitabine Impurity 1 (alpha-Isomer)

  • Structural Difference: The alpha-isomer (CAS 51255-17-5) differs in the configuration at the anomeric carbon (α-configuration), altering its spatial orientation and physicochemical properties .
  • Analytical Differentiation : Reverse-phase HPLC methods with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) resolve these isomers based on retention time differences (alpha-isomer: ~8.2 min; beta-isomer: ~9.5 min) .
  • Stability : The beta-isomer exhibits greater thermal stability under stress conditions (40°C, 75% RH) compared to the alpha-isomer, which degrades 15% faster under the same conditions .

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate

  • Structural Feature: A racemic mixture of α- and β-anomers, lacking the 5-azacytosine base present in decitabine .
  • Role in Synthesis : This intermediate is a precursor in decitabine synthesis; residual amounts may persist as impurities if purification is incomplete .
  • Molecular Weight : 370.41 g/mol, significantly lower than Decitabine Impurity 2 (408.43 g/mol) due to the absence of the nucleobase .

Decitabine Deformyl Impurity

  • Origin : Forms via deformylation of decitabine under acidic conditions .
  • Structure : A mixture of diastereomers with molecular formula C9H13N3O4 (MW 218.21 g/mol), lacking the p-toluoyl protective groups present in Impurity 2 .
  • Analytical Detection : Distinguished by LC-MS (m/z 219.1 [M+H]<sup>+</sup>) and exhibits a shorter retention time (6.8 min vs. 9.5 min for Impurity 2) in HPLC .

Decitabine Impurity 8

  • Structure : Features a p-chlorobenzoyl group instead of p-toluoyl, increasing its molecular weight to 384.43 g/mol .

3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

  • Functional Role : A synthetic intermediate with a 4-chlorobenzoyl protective group, leading to distinct solubility profiles (logP 2.8 vs. 1.9 for Impurity 2) .

Analytical and Stability Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number HPLC Retention Time (min) Key Stability Issue
Decitabine Impurity 2 C23H24O6 408.43 17117-72-5 9.5 Hydrolysis under alkaline pH
Decitabine Impurity 1 C23H24O6 408.43 51255-17-5 8.2 Thermal degradation above 40°C
rac-2-Deoxy-D-erythro... C20H22O6 370.41 17117-72-5 7.9 Racemization in polar solvents
Decitabine Deformyl C9H13N3O4 218.21 570410-72-9 6.8 Oxidation in presence of light

Pharmacological and Regulatory Considerations

  • In contrast, chlorinated analogs (e.g., Impurity 8) demonstrate dose-dependent hepatotoxicity in vitro (IC50 = 25 µM in HepG2 cells) .
  • Regulatory Limits: ICH Q3A/B guidelines cap individual impurities at ≤0.15% for decitabine, with stricter thresholds (≤0.03%) for genotoxic variants .

Q & A

Q. How can researchers optimize peer review for studies involving stereoisomeric impurities?

  • Guidelines : Include stereochemical purity certificates (e.g., ≥98% β-isomer by HPLC) and validation reports. Preprint manuscripts on arXiv or bioRxiv for early feedback. Address reviewer critiques on isomer differentiation techniques (e.g., NOESY vs. ROESY NMR) with revised spectral annotations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.